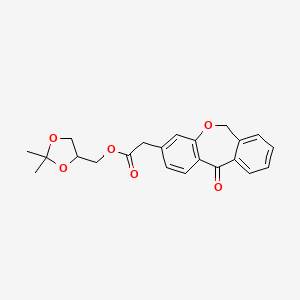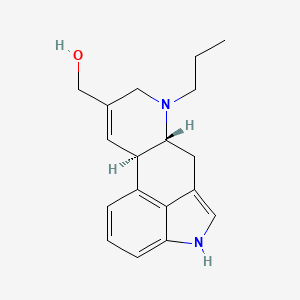
3-allyl-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-2-methyl-1H-indole is a heterocyclic aromatic organic compound. Indoles are significant due to their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 3-allyl-2-methyl-1H-indole, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific starting materials would be an appropriate allyl-substituted phenylhydrazine and a methyl-substituted ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other transformations to introduce the desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
3-allyl-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones.
Reduction: Reduction of indoles can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Halogenated indoles.
Applications De Recherche Scientifique
3-allyl-2-methyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-allyl-2-methyl-1H-indole involves its interaction with specific molecular targets. Indoles can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to antiproliferative effects, making indole derivatives potential anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1H-indole: Lacks the allyl group, making it less reactive in certain substitution reactions.
2-methyl-1H-indole: Similar structure but without the allyl group, affecting its chemical reactivity and biological activity.
3-allyl-1H-indole: Similar but lacks the methyl group, which can influence its physical and chemical properties
Uniqueness
3-allyl-2-methyl-1H-indole is unique due to the presence of both allyl and methyl groups, which can enhance its reactivity and biological activity compared to other indole derivatives. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65495-76-3 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-methyl-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h3-5,7-8,13H,1,6H2,2H3 |
Clé InChI |
AZFIQDXOYKRCLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
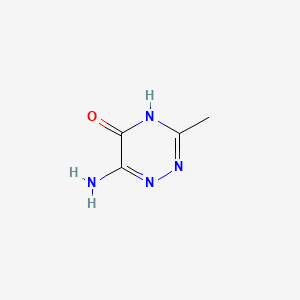
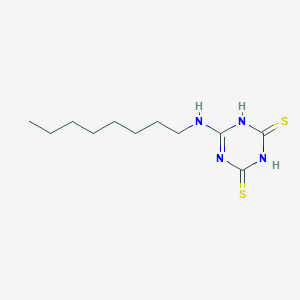


![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
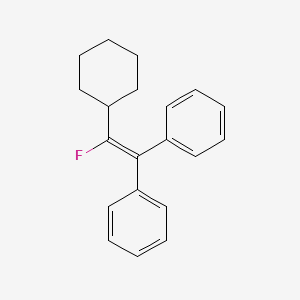
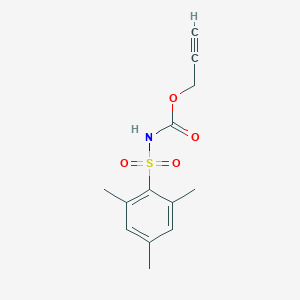
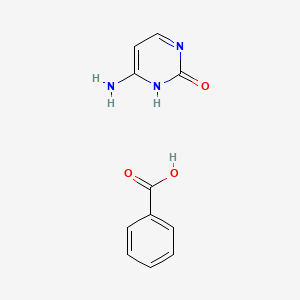
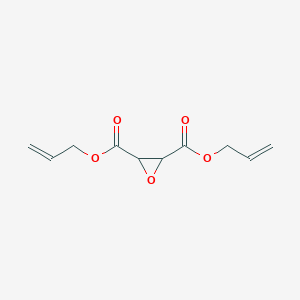
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
